1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound with the molecular formula C12H17IN2OSi. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used, with reagents like boronic acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting FGFR1, FGFR2, and FGFR3.
Biological Studies: The compound is used to study cell proliferation and apoptosis in cancer research.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and trimethylsilyl ethoxy methyl groups.
4-Chloro-2-iodo-5-trifluoromethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine: A similar compound with a chloro and trifluoromethyl group.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the trimethylsilyl ethoxy methyl group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C13H19IN2OSi |
---|---|
Molecular Weight |
374.29 g/mol |
IUPAC Name |
2-[(4-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 |
InChI Key |
NBXVGVAXMSXJIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)I |
Origin of Product |
United States |
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